molecular formula C13H22N2 B13155940 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine

4-Ethyl-2-(pyridin-2-yl)hexan-1-amine

Katalognummer: B13155940
Molekulargewicht: 206.33 g/mol
InChI-Schlüssel: WMSLVYDSQJGYJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-2-(pyridin-2-yl)hexan-1-amine is an organic compound with the molecular formula C13H22N2. This compound is characterized by the presence of a pyridine ring attached to a hexane chain with an ethyl group and an amine group. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine typically involves multiple steps. One common method starts with the preparation of 2-(pyridin-2-yl)ethan-1-amine, which is then subjected to further reactions to introduce the ethyl and hexane groups. The reaction conditions often involve the use of Grignard reagents, reduction reactions, and amination processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-2-(pyridin-2-yl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

4-Ethyl-2-(pyridin-2-yl)hexan-1-amine is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C13H22N2

Molekulargewicht

206.33 g/mol

IUPAC-Name

4-ethyl-2-pyridin-2-ylhexan-1-amine

InChI

InChI=1S/C13H22N2/c1-3-11(4-2)9-12(10-14)13-7-5-6-8-15-13/h5-8,11-12H,3-4,9-10,14H2,1-2H3

InChI-Schlüssel

WMSLVYDSQJGYJZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)CC(CN)C1=CC=CC=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.